PPARγ Binding Affinity: (S)- vs (R)-Enantiomer of 2-Methoxy-3-phenylpropanoic Acid
Recombinant human PPARγ binding studies demonstrate a 20-fold higher binding affinity for the (S)-antipode compared to the (R)-antipode [1]. Although both enantiomers show equivalent in vivo antidiabetic activity due to an enzyme-mediated stereospecific isomerization of the (R)-(+)-isomer to the (S)-(-)-isomer, binding at the molecular target is vastly stereodependent [1].
| Evidence Dimension | Binding affinity to recombinant human PPARγ |
|---|---|
| Target Compound Data | (S)-(-)-isomer: 20-fold higher binding affinity |
| Comparator Or Baseline | (R)-(+)-isomer: 20-fold lower binding affinity |
| Quantified Difference | 20-fold difference in favour of (S)-antipode |
| Conditions | In vitro recombinant human PPARγ binding assay [1] |
Why This Matters
Procurement of the (S)-enantiomer ensures direct, high-affinity target engagement without reliance on variable metabolic conversion, critical for reproducible in vitro pharmacology and screening campaigns.
- [1] Haigh, D.; Allen, G.; Birrell, H.C.; Buckle, D.R.; Cantello, B.C.; Eggleston, D.S.; Haltiwanger, R.C.; Holder, J.C.; Lister, C.A.; Pinto, I.L.; Rami, H.K.; Sime, J.T.; Smith, S.A.; Sweeney, J.D. Non-thiazolidinedione antihyperglycaemic agents. Part 3: The effects of stereochemistry on the potency of α-methoxy-β-phenylpropanoic acids. Bioorg. Med. Chem. 1999, 7, 821–830. View Source
